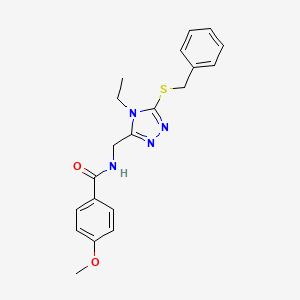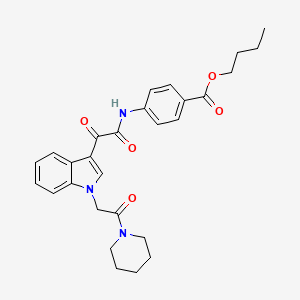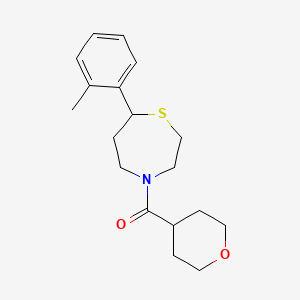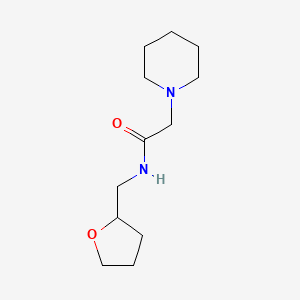![molecular formula C24H20FN3O3S B2389420 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252859-79-2](/img/no-structure.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-fluorobenzyl group. The 3,4-dihydroquinolin-1(2H)-yl group is a type of heterocyclic compound that has been synthesized in various studies . The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group is a type of heterocyclic compound containing sulfur and nitrogen atoms. The 2-fluorobenzyl group is a type of aromatic compound with a fluorine atom attached.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as cycloaddition, ring expansion, and rearrangement of β-lactam intermediates .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with 3,4-dihydroquinoline-2(1H)-one to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde. The final step involves the reaction of this intermediate with 2-thiouracil to form the target compound, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiophenecarboxylic acid", "3,4-dihydroquinoline-2(1H)-one", "2-thiouracil" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid using a suitable condensing agent to form 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde.", "Step 2: Reaction of 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde with 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde.", "Step 3: Reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde with 2-thiouracil in the presence of a suitable base to form the target compound, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Número CAS |
1252859-79-2 |
Nombre del producto |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C24H20FN3O3S |
Peso molecular |
449.5 |
Nombre IUPAC |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20FN3O3S/c25-18-9-3-1-7-17(18)14-28-23(30)22-20(11-13-32-22)27(24(28)31)15-21(29)26-12-5-8-16-6-2-4-10-19(16)26/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
Clave InChI |
VJJWBMQPTFMBLY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2389344.png)
![ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2389346.png)


![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)

